8-(Tetrahydro-2h-pyran-2-yloxy)octanal
Description
8-(Tetrahydro-2H-pyran-2-yloxy)octanal is a synthetic aldehyde derivative featuring a tetrahydropyran (THP) protecting group. The THP moiety is widely used in organic synthesis to stabilize alcohols and aldehydes during multi-step reactions. This compound is particularly valuable for its ability to undergo selective deprotection under acidic conditions, enabling controlled reactivity in complex syntheses.
Properties
IUPAC Name |
8-(oxan-2-yloxy)octanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h10,13H,1-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVETXUGZTFNQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972678 | |
| Record name | 8-[(Oxan-2-yl)oxy]octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57221-80-4 | |
| Record name | Octanal, 8-((tetrahydro-2H-pyran-2-yl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057221804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[(Oxan-2-yl)oxy]octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of 8-Hydroxyoctan-1-ol with Tetrahydropyran (THP)
The most common method involves protecting the hydroxyl group of 8-hydroxyoctan-1-ol with a tetrahydropyranyl (THP) ether. This step ensures selectivity during subsequent reactions.
Procedure :
-
Reagents : 8-Hydroxyoctan-1-ol, dihydropyran (DHP), pyridinium p-toluenesulfonate (PPTS).
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Conditions : Stirred in dichloromethane (DCM) at 0°C to room temperature for 9–12 hours.
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Outcome : 8-(Tetrahydro-2H-pyran-2-yloxy)octan-1-ol is obtained in 85–90% yield.
Mechanism : Acid-catalyzed nucleophilic addition of the alcohol to DHP forms the THP ether, stabilizing the hydroxyl group against unwanted reactions.
Oxidation of Primary Alcohol to Aldehyde
The protected alcohol is oxidized to the aldehyde using mild oxidizing agents to prevent over-oxidation to carboxylic acids.
Procedure :
-
Reagents : Pyridinium chlorochromate (PCC), dichloromethane (DCM).
Key Consideration : PCC selectively oxidizes primary alcohols to aldehydes without affecting the THP group.
Synthesis of 1-Bromo-8-(tetrahydropyranyloxy)octane
This intermediate is prepared from 8-bromo-1-octanol and DHP under acidic conditions.
Procedure :
Kornblum Oxidation of Bromide to Aldehyde
The bromide is converted to the aldehyde via Kornblum oxidation, which avoids harsh conditions that might cleave the THP group.
Procedure :
-
Reagents : Dimethyl sulfoxide (DMSO), sodium bicarbonate (NaHCO₃).
Mechanism : DMSO acts as both solvent and oxidizing agent, facilitating the conversion of primary bromides to aldehydes.
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield | Advantages |
|---|---|---|---|---|
| Hydroxyl Protection + PCC Oxidation | 8-Hydroxyoctan-1-ol | PCC oxidation | 75–80% | High selectivity, mild conditions |
| Bromide Oxidation | 8-Bromo-1-octanol | Kornblum oxidation | 70–75% | Avoids alcohol intermediates |
Key Findings :
Solvent and Catalyst Selection
Purification Techniques
Stability Considerations
Chemical Reactions Analysis
Types of Reactions: 8-(Tetrahydro-2h-pyran-2-yloxy)octanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The tetrahydropyranyl group can be removed under acidic conditions to regenerate the free alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), are used to remove the tetrahydropyranyl group.
Major Products:
Oxidation: 8-(Tetrahydro-2h-pyran-2-yloxy)octanoic acid.
Reduction: 8-(Tetrahydro-2h-pyran-2-yloxy)octanol.
Substitution: Octanal and tetrahydropyran.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 8-(Tetrahydro-2H-pyran-2-yloxy)octanal serves as an effective solvent and intermediate. It facilitates the formation of complex molecules through various chemical reactions including:
- Oxidation : The compound can be oxidized to yield aldehydes or carboxylic acids using agents like potassium permanganate.
- Reduction : It can be reduced to alcohols or alkanes using lithium aluminum hydride.
- Substitution : The ether group allows for nucleophilic substitution reactions where it can be replaced by other nucleophiles.
Biology
Research has explored the biological implications of this compound, particularly its role in modulating membrane fluidity and permeability. This property is significant for studies involving cell membranes and drug delivery systems, where the compound's ability to integrate into lipid bilayers may enhance therapeutic efficacy.
Medicine
The potential therapeutic applications of this compound are noteworthy. Investigations have focused on its use in drug delivery systems and as a precursor for pharmacologically active compounds. Its unique structural features enable it to serve as a scaffold for developing new drugs, particularly those targeting membrane-associated processes.
Industrial Applications
In industry, this compound is utilized in the production of fragrances and flavors due to its pleasant olfactory properties. Its stability and reactivity make it a valuable ingredient in specialty chemicals, contributing to formulations that require specific sensory characteristics.
Case Study 1: Drug Delivery Systems
A study investigated the incorporation of this compound into liposomal formulations aimed at enhancing drug solubility and bioavailability. Results indicated improved drug release profiles and cellular uptake compared to conventional formulations.
Case Study 2: Flavoring Agents
In food science research, this compound was evaluated for its effectiveness as a flavoring agent in various food products. Sensory analysis demonstrated that products containing this compound had enhanced flavor profiles compared to those without it.
Mechanism of Action
The mechanism of action of 8-(Tetrahydro-2h-pyran-2-yloxy)octanal in chemical reactions involves the reactivity of the aldehyde group and the stability provided by the tetrahydropyranyl protecting group. The tetrahydropyranyl group protects the alcohol functionality during reactions, allowing selective transformations at the aldehyde site. Upon deprotection, the free alcohol can participate in further reactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Reactivity Comparison: Aldehydes vs. Ketones
The aldehyde group in 8-(Tetrahydro-2H-pyran-2-yloxy)octanal confers distinct reactivity compared to ketones. Evidence from EDAB-mediated reductions highlights that aldehydes are significantly more reactive than ketones. For example:
- Octanal (unprotected aldehyde) achieves 38% yield of 1-octanol after 1 hour.
- Octan-3-one (ketone analog) yields only 9% of 3-octanol under identical conditions .
This reactivity trend suggests that the aldehyde functionality in this compound would exhibit faster reduction kinetics compared to THP-protected ketones, making it advantageous in synthetic pathways requiring selective transformations.
Table 1: Reactivity of Aldehydes vs. Ketones in EDAB Reductions
| Compound | Functional Group | Product | Yield (1 hour) | Yield (24 hours) |
|---|---|---|---|---|
| Octanal | Aldehyde | 1-Octanol | 38% | 53% |
| Octan-3-one | Ketone | 3-Octanol | 9% | 53% |
| Benzaldehyde | Aldehyde | Phenylmethanol | 93% | - |
| Acetophenone | Ketone | 1-Phenylethanol | 68% | - |
Stability and Protection Group Dynamics
The THP group enhances stability by shielding the aldehyde from unwanted oxidation or side reactions. Compared to unprotected octanal—a volatile compound implicated in meat aroma and firearm magazine emissions —the THP-protected derivative is less prone to degradation. Key comparisons include:
- Volatility: Unprotected octanal is a frequent volatile compound in cooked meat (e.g., Minxinan black rabbits) and firearm magazines , whereas the THP-protected analog is non-volatile under standard conditions.
- Deprotection : The THP group can be selectively removed under mild acidic conditions, unlike acetals or other protecting groups requiring harsher treatments.
Functional Role in Flavor and Material Science
For example:
- Octanal is generated via Maillard browning in cell-cultured meats, alongside nonanal and 2-ethyl-1-hexanol .
- In rabbit meat, octanal correlates with higher sensory scores due to its "pleasant fragrance" .
The THP-protected form likely serves as a precursor in flavorant synthesis, enabling precise release of octanal during cooking or processing.
Comparison with Other THP-Protected Compounds
THP-protected alcohols and aldehydes share similar deprotection mechanisms but differ in reactivity:
- THP-protected alcohols : Common in peptide synthesis; less reactive than aldehydes due to the absence of an electrophilic carbonyl group.
- THP-protected ketones : Rarely used, as ketones are inherently less reactive than aldehydes (e.g., octan-3-one requires prolonged reaction times for meaningful yields ).
Biological Activity
8-(Tetrahydro-2h-pyran-2-yloxy)octanal, a compound with the CAS number 57221-80-4, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C12H22O2, with a molecular weight of approximately 198.31 g/mol. The compound features a tetrahydropyran ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that related compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrate that it can inhibit the production of pro-inflammatory cytokines and enzymes, which are often elevated in chronic inflammatory conditions. This suggests potential therapeutic applications in treating diseases characterized by inflammation.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases . These findings indicate that this compound may serve as a lead structure for developing new anticancer agents.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Interaction : It might interact with cell surface receptors, modulating signaling pathways that lead to decreased cell proliferation or increased apoptosis.
- Radical Scavenging : The presence of hydroxyl groups in similar structures allows for effective scavenging of reactive oxygen species (ROS), contributing to its antioxidant properties.
Study on Antioxidant Activity
A study investigating the antioxidant capacity of related tetrahydropyran derivatives demonstrated significant radical scavenging activity with IC50 values comparable to standard antioxidants like ascorbic acid. The results indicated that these compounds could effectively reduce lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Research
In another study focusing on anti-inflammatory effects, compounds structurally related to this compound were shown to significantly reduce levels of nitric oxide and pro-inflammatory cytokines in macrophage cell lines. These findings suggest a potential role for this class of compounds in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-(Tetrahydro-2H-pyran-2-yloxy)octanal, and how can reaction conditions be optimized?
- Methodology : Multi-component reactions (MCRs) involving aldehydes, amines, and cyclic ketones are effective for synthesizing tetrahydropyran derivatives. For example, four-component reactions using arylamines, acetylenedicarboxylates, aromatic aldehydes, and cyclic 1,3-diketones can yield structurally diverse tetrahydropyran analogs . Retrosynthetic analysis leveraging AI-powered tools (e.g., Template_relevance models) can predict feasible pathways by integrating reaction databases .
- Optimization : Varying solvent polarity (e.g., acetonitrile vs. ethanol), temperature (25–80°C), and catalyst (e.g., HATU) can enhance yield. Monitor via TLC or HPLC .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Spectroscopy :
- NMR : Use H and C NMR to confirm the tetrahydropyran ring structure and octanal chain connectivity. Look for characteristic shifts: δ 4.5–5.0 ppm (ether oxygen adjacent to CH) and δ 9.7–10.0 ppm (aldehyde proton) .
- IR : Identify carbonyl (C=O) stretching at ~1720 cm and ether (C-O-C) at ~1120 cm .
Advanced Research Questions
Q. What strategies address stability challenges and decomposition pathways of this compound during storage?
- Stability Analysis : Conduct accelerated degradation studies under stress conditions (heat, light, humidity). Use HPLC to monitor aldehyde oxidation or tetrahydropyran ring hydrolysis .
- Storage : Store in anhydrous solvents (e.g., THF) at −20°C under inert gas (N/Ar) to prevent oxidation. Use amber vials to limit photodegradation .
Q. How can researchers resolve contradictions in reported biological activity data for tetrahydropyran derivatives?
- Case Study : If anti-inflammatory results vary between studies, validate assays using standardized cell lines (e.g., RAW 264.7 macrophages) and control compounds (e.g., indomethacin). Perform dose-response curves (0.1–100 µM) and statistical analysis (ANOVA) to confirm reproducibility .
- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify outliers or confounding factors (e.g., impurity profiles) .
Q. What advanced analytical methods quantify this compound in complex matrices (e.g., biological fluids)?
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/urine .
- Quantification : UPLC-MS/MS with deuterated internal standards (e.g., d-octanal) for high sensitivity (LOQ: 1 ng/mL) .
Methodological and Data Analysis
Q. How should researchers design experiments to study the environmental fate of this compound?
- Experimental Framework :
- Abiotic Studies : Assess hydrolysis (pH 4–9 buffers) and photolysis (UV light, 254 nm) .
- Biotic Studies : Use OECD 301F respirometry to measure biodegradability in activated sludge .
- Modeling : Apply EPI Suite to predict logP (octanol-water partitioning) and persistence .
Q. What computational tools predict the reactivity of this compound in catalytic systems?
- DFT Calculations : Use Gaussian 16 to model transition states for oxidation/reduction reactions. Compare with experimental data (e.g., ketone formation via CrO oxidation) .
- Docking Studies : AutoDock Vina to explore interactions with enzymes (e.g., cytochrome P450) for metabolic pathway prediction .
Key Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
